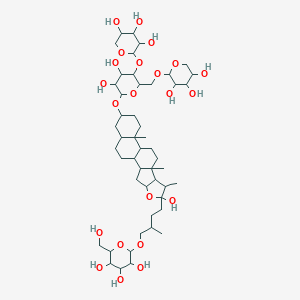
Aspafilioside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspafilioside C is a natural product found in Asparagus cochinchinensis and Asparagus filicinus with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Anticancer Activity
Aspafilioside C has demonstrated significant anticancer properties. It induces apoptosis in various cancer cell lines through multiple signaling pathways. Research indicates that it may activate the ERK and p38 MAPK pathways, leading to cell cycle arrest and apoptosis in human hepatoma cells (HepG2) . This mechanism is crucial as it suggests potential for developing targeted cancer therapies.
Mechanism of Action
The saponin operates by up-regulating specific oncogenes such as H-Ras and N-Ras, which are involved in cell proliferation and survival. By modulating these pathways, this compound can effectively inhibit tumor growth and promote cancer cell death .
Natural Product Chemistry
Isolation and Characterization
this compound can be isolated from the roots of Asparagus filicinus using various extraction techniques. Its structural characterization is typically performed using NMR spectroscopy and mass spectrometry, which confirm its steroidal saponin structure .
Synthesis Studies
Recent studies have also focused on the synthetic pathways to produce this compound analogs that may enhance its bioactivity or reduce toxicity. This area of research is critical for pharmaceutical development, aiming to create more effective anticancer agents .
Case Studies
Eigenschaften
CAS-Nummer |
131123-74-5 |
|---|---|
Molekularformel |
C49H82O22 |
Molekulargewicht |
1023.2 g/mol |
IUPAC-Name |
2-[4-[16-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C49H82O22/c1-20(16-63-44-40(60)36(56)35(55)30(15-50)68-44)7-12-49(62)21(2)32-29(71-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,32)4)67-46-41(61)37(57)42(70-45-39(59)34(54)28(52)18-65-45)31(69-46)19-66-43-38(58)33(53)27(51)17-64-43/h20-46,50-62H,5-19H2,1-4H3 |
InChI-Schlüssel |
GNLNTGLCBAHLPE-UHFFFAOYSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Synonyme |
5 beta-furost-3 beta,22,26-triol-3-O-beta-D-xylopyranosyl-(1-4)-(alpha-L-arabinopyranosyl (1-6))-beta-D-glucopyranoside-26-O-beta-D-glucopyranoside aspafilioside C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















